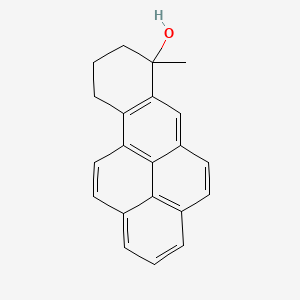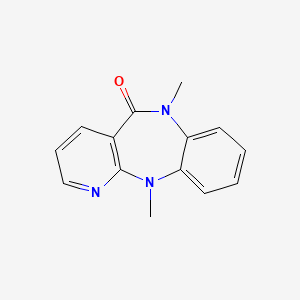![molecular formula C9H16N2O B12800673 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl- CAS No. 1128-77-4](/img/structure/B12800673.png)
3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 135362 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is part of a class of molecules known for their biological activity, particularly in the field of cancer research. It has been studied for its ability to interact with specific molecular targets, making it a promising candidate for therapeutic development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 135362 typically involves a multi-step process that includes the formation of key intermediates followed by specific reaction conditions to achieve the final product. The exact synthetic route can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Final Synthesis: The final steps usually involve cyclization or other specific reactions to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of NSC 135362 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: NSC 135362 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 135362 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
NSC 135362 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its interactions with biological molecules, providing insights into cellular processes and potential therapeutic targets.
Medicine: NSC 135362 is investigated for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes or pathways involved in cancer progression.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 135362 involves its interaction with specific molecular targets within cells. This interaction can lead to the inhibition of key enzymes or signaling pathways, ultimately affecting cellular functions. For example, NSC 135362 may inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the accumulation of DNA damage and cell death in cancer cells .
Comparación Con Compuestos Similares
NSC 135362 can be compared with other similar compounds, such as:
NSC 706744: Another topoisomerase I inhibitor with a different chemical structure but similar biological activity.
NSC 725776 (Indimitecan): A compound with enhanced stability and prolonged drug action compared to NSC 135362.
NSC 724998 (Indotecan): Known for its unique targeting of cancer cell genomes and reduced susceptibility to drug resistance mechanisms.
These comparisons highlight the uniqueness of NSC 135362 in terms of its chemical structure, stability, and specific interactions with molecular targets.
Propiedades
Número CAS |
1128-77-4 |
|---|---|
Fórmula molecular |
C9H16N2O |
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
3,9-dimethyl-3,9-diazabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C9H16N2O/c1-10-6-8-4-3-7(11(8)2)5-9(10)12/h7-8H,3-6H2,1-2H3 |
Clave InChI |
HNDXTHOYSWHZEI-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CCC(N2C)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




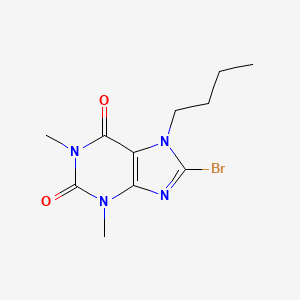
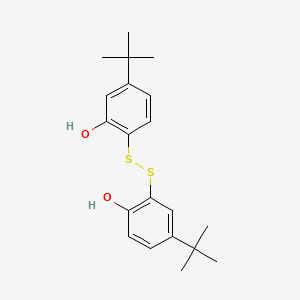
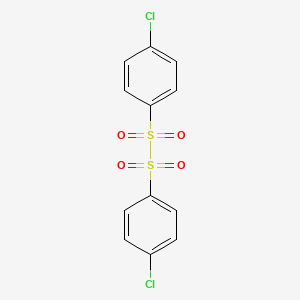
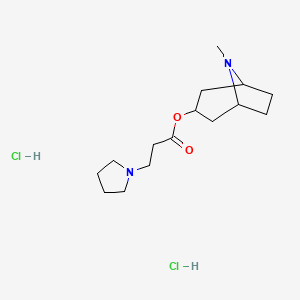
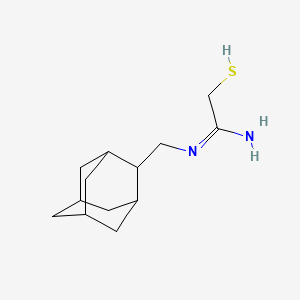


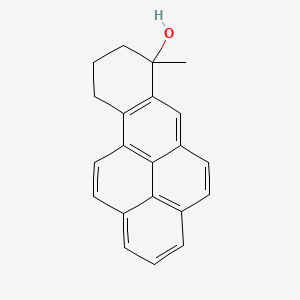
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
